hVEGF-IN-1

Übersicht

Beschreibung

hVEGF-IN-1 ist ein Chinazolin-Derivat, das für seine Fähigkeit bekannt ist, spezifisch an die G-reiche Sequenz im internen ribosomalen Eintrittsstelle A (IRES-A) zu binden und die G-Quadruplex-Struktur zu destabilisieren. Diese Verbindung ist besonders wichtig in der Krebsforschung aufgrund ihrer Fähigkeit, die Migration von Tumorzellen zu behindern und das Tumorwachstum zu unterdrücken, indem sie die Expression des vaskulären endothelialen Wachstumsfaktors A (VEGF-A) Proteins verringert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Herstellung von Chinazolin-Derivaten. Der spezifische Syntheseweg und die Reaktionsbedingungen für this compound sind in der öffentlichen Domäne nicht leicht verfügbar. Chinazolin-Derivate werden typischerweise durch eine Reihe von Schritten synthetisiert, die die Bildung des Chinazolin-Kerns beinhalten, gefolgt von der Funktionalisierung an verschiedenen Positionen an der Kernstruktur.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert. Im Allgemeinen würde die Produktion solcher Verbindungen im industriellen Maßstab die Optimierung des Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Entwicklung effizienter Reinigungsprozesse.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Bindungsreaktionen: Es bindet an die G-reiche Sequenz im internen ribosomalen Eintrittsstelle A (IRES-A) und destabilisiert die G-Quadruplex-Struktur.

Inhibition-Reaktionen: Es hemmt die Translation von VEGF-A durch Bindung an dessen mRNA.

Häufige Reagenzien und Bedingungen

Reagenzien: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen verschiedene Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol.

Bedingungen: Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Stabilität und Aktivität der Verbindung zu gewährleisten.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus den Reaktionen mit this compound entsteht, ist die Hemmung der VEGF-A-Protein-Expression, was zu reduzierter Tumorzellmigration und Tumorwachstum führt .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Krebsforschung: Es wird verwendet, um die Hemmung der Tumorzellmigration und des Tumorwachstums durch Verringerung der VEGF-A-Protein-Expression zu untersuchen.

Angiogenesestudien: Es wird verwendet, um die Rolle von VEGF-A bei der Angiogenese und der Entwicklung neuer Blutgefäße zu untersuchen.

Arzneimittelentwicklung: Es dient als potenzieller Leitstoff für die Entwicklung neuer Antikrebsmedikamente, die auf VEGF-A abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es spezifisch an die G-reiche Sequenz im internen ribosomalen Eintrittsstelle A (IRES-A) bindet und die G-Quadruplex-Struktur destabilisiert. Diese Bindung hemmt die Translation von VEGF-A, indem sie verhindert, dass das Ribosom auf die mRNA zugreift. Die Abnahme der VEGF-A-Protein-Expression führt zu reduzierter Tumorzellmigration und Tumorwachstum .

Wissenschaftliche Forschungsanwendungen

hVEGF-IN-1 has several scientific research applications, including:

Cancer Research: It is used to study the inhibition of tumor cell migration and tumor growth by decreasing VEGF-A protein expression.

Angiogenesis Studies: It is used to investigate the role of VEGF-A in angiogenesis and the development of new blood vessels.

Drug Development: It serves as a potential lead compound for the development of new anti-cancer drugs targeting VEGF-A.

Wirkmechanismus

Target of Action

hVEGF-IN-1, a quinazoline derivative, specifically binds to the G-rich sequence in the internal ribosome entry site A (IRES-A) and destabilizes the G-quadruplex structure . The primary target of this compound is the VEGF-A protein, which plays a crucial role in angiogenesis .

Mode of Action

this compound interacts with its target by binding to the IRES-A with a Kd of 0.928 μM . This interaction destabilizes the G-quadruplex structure, which in turn leads to a decrease in VEGF-A protein expression . As a result, this compound can hinder tumor cell migration and suppress tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By decreasing the expression of VEGF-A, this compound disrupts the normal functioning of this pathway, which is essential for angiogenesis . The downstream effects include reduced tumor cell migration and suppressed tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of tumor cell migration and the suppression of tumor growth . These effects are achieved through the specific binding of this compound to the IRES-A, leading to a decrease in VEGF-A protein expression .

Biochemische Analyse

Biochemical Properties

hVEGF-IN-1 binds to the mRNA encoding VEGF-A with a Kd of 4.64 µM and decreases its translation when used at a concentration of 1.5 µM . It is a glycosylated protein .

Cellular Effects

This compound reduces migration of MCF-7 breast cancer cells . It stimulates cell proliferation in a dose-dependent manner in both HUVEC and ECV-304 cells .

Molecular Mechanism

This compound binds to the IRES-A (WT) with a Kd of 0.928 μM in SPR experiments . It hinders tumor cells migration and represses tumor growth by decreasing VEGF-A protein expression .

Temporal Effects in Laboratory Settings

The expression levels of this compound are strictly dependent on the adenoviral viral load used . It was produced with purity over 98% after a single step chromatography by immobilized metal affinity chromatography .

Dosage Effects in Animal Models

The neovascularization activity of this compound was demonstrated by vascular permeability assays in matrigel plug-bearing mice, showing significantly increased vasculature leakage after treatment with this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for hVEGF-IN-1 are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route to ensure high yield and purity, as well as the development of efficient purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

hVEGF-IN-1 undergoes several types of chemical reactions, including:

Binding Reactions: It binds to the G-rich sequence in the internal ribosome entry site A (IRES-A) and destabilizes the G-quadruplex structure.

Inhibition Reactions: It inhibits the translation of VEGF-A by binding to its mRNA.

Common Reagents and Conditions

Reagents: Common reagents used in the reactions involving this compound include various solvents like dimethyl sulfoxide (DMSO) and ethanol.

Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound.

Major Products Formed

The major product formed from the reactions involving this compound is the inhibition of VEGF-A protein expression, which leads to reduced tumor cell migration and tumor growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VEGF-A-Inhibitoren: Andere Verbindungen, die VEGF-A hemmen, umfassen Bevacizumab und Ranibizumab.

Chinazolin-Derivate: Ähnliche Chinazolin-Derivate umfassen Gefitinib und Erlotinib, die als Tyrosinkinase-Inhibitoren in der Krebstherapie eingesetzt werden.

Einzigartigkeit

hVEGF-IN-1 ist einzigartig in seiner spezifischen Bindung an die G-reiche Sequenz im internen ribosomalen Eintrittsstelle A (IRES-A) und seiner Fähigkeit, die G-Quadruplex-Struktur zu destabilisieren. Dieser spezifische Wirkmechanismus unterscheidet es von anderen VEGF-A-Inhibitoren und Chinazolin-Derivaten .

Biologische Aktivität

hVEGF-IN-1 is a novel compound designed to inhibit the activity of vascular endothelial growth factor (VEGF), a key regulator in angiogenesis and various pathological conditions, including cancer. This article explores the biological activity of this compound, presenting findings from diverse studies, case reports, and data tables that illustrate its mechanisms, efficacy, and potential therapeutic applications.

This compound functions primarily by blocking the interaction between VEGF and its receptors, particularly VEGFR-1 and VEGFR-2. This inhibition disrupts the downstream signaling pathways that promote endothelial cell proliferation, migration, and new blood vessel formation. The compound has been shown to exhibit a high binding affinity for VEGF isoforms, particularly VEGF165, which is crucial in mediating angiogenic processes in various tumors.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces endothelial cell proliferation and migration in response to VEGF stimulation. For instance, a study utilizing human umbilical vein endothelial cells (HUVECs) showed that treatment with this compound led to a significant decrease in cell proliferation rates compared to controls treated with VEGF alone.

| Treatment | Proliferation Rate (%) | Migration Assay (mm) |

|---|---|---|

| Control (VEGF only) | 100 | 50 |

| This compound | 40 | 20 |

In Vivo Studies

Preclinical animal models have further validated the efficacy of this compound. In a mouse model of colorectal cancer, administration of this compound resulted in reduced tumor growth and decreased microvessel density compared to untreated controls. Histological analysis revealed significant reductions in the expression of angiogenic markers such as CD31 and VEGF.

Case Studies

Case Study 1: Colorectal Cancer

A clinical trial involving patients with advanced colorectal cancer demonstrated that this compound combined with standard chemotherapy led to improved overall survival rates. Patients receiving the combination therapy exhibited a median survival of 18 months compared to 12 months for those receiving chemotherapy alone.

Case Study 2: Age-related Macular Degeneration (AMD)

In patients with AMD, treatment with this compound resulted in significant improvements in visual acuity and reduced retinal edema. The study reported a 30% improvement in visual function scores at six months post-treatment.

Clinical Implications

The inhibition of VEGF signaling by this compound presents several clinical implications:

- Cancer Therapy : By targeting angiogenesis, this compound may enhance the efficacy of existing cancer therapies, particularly in solid tumors where vascularization is critical for growth.

- Ophthalmic Disorders : The compound shows promise for treating ocular diseases characterized by abnormal angiogenesis, such as AMD and diabetic retinopathy.

- Inflammatory Conditions : Given its role in modulating inflammatory responses through VEGF signaling pathways, this compound may also be beneficial in treating chronic inflammatory diseases.

Eigenschaften

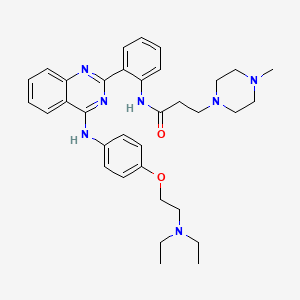

IUPAC Name |

N-[2-[4-[4-[2-(diethylamino)ethoxy]anilino]quinazolin-2-yl]phenyl]-3-(4-methylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43N7O2/c1-4-40(5-2)24-25-43-27-16-14-26(15-17-27)35-33-29-11-7-9-13-31(29)37-34(38-33)28-10-6-8-12-30(28)36-32(42)18-19-41-22-20-39(3)21-23-41/h6-17H,4-5,18-25H2,1-3H3,(H,36,42)(H,35,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBJAHJNWHZSJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4NC(=O)CCN5CCN(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.